An In-depth Technical Guide to 3-(Aminomethyl)-2-fluorophenol Hydrobromide (CAS 1143571-75-8)
An In-depth Technical Guide to 3-(Aminomethyl)-2-fluorophenol Hydrobromide (CAS 1143571-75-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)-2-fluorophenol hydrobromide is a synthetic organic compound that has garnered interest within the medicinal chemistry landscape. Its structure is characterized by a phenol ring substituted with both a fluorine atom and an aminomethyl group, a combination of functional groups known to impart valuable properties in the design of novel therapeutic agents. The strategic placement of the fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, while the aminomethyl group provides a key point for molecular interactions and further derivatization.[1][2] This guide provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, a plausible synthetic route, proposed analytical methodologies, potential applications in drug discovery, and essential safety information.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(Aminomethyl)-2-fluorophenol hydrobromide is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1143571-75-8 | [3][4] |
| Molecular Formula | C₇H₉BrFNO | [3][4] |
| Molecular Weight | 222.05 g/mol | [3][4] |
| Appearance | Not specified (likely a solid) | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
| Purity | Typically available at ≥95% | [4] |
Proposed Synthesis
Caption: Proposed synthetic pathway for 3-(Aminomethyl)-2-fluorophenol hydrobromide.
Step-by-Step Experimental Protocol
Step 1: Reduction of 2-Fluoro-3-hydroxybenzonitrile to 3-(Aminomethyl)-2-fluorophenol
The reduction of the nitrile functionality to a primary amine is a critical step. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Materials: 2-fluoro-3-hydroxybenzonitrile, Lithium aluminum hydride (LiAlH₄) or a suitable hydrogenation catalyst (e.g., Palladium on carbon), anhydrous tetrahydrofuran (THF) or ethanol, distilled water, and an appropriate workup solvent (e.g., ethyl acetate).
-
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-fluoro-3-hydroxybenzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(aminomethyl)-2-fluorophenol.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Formation of the Hydrobromide Salt
The final step involves the formation of the hydrobromide salt to improve the compound's stability and handling characteristics.
-
Materials: 3-(Aminomethyl)-2-fluorophenol, hydrobromic acid (HBr) solution in a suitable solvent (e.g., acetic acid or diethyl ether).
-
Procedure:
-
Dissolve the purified 3-(aminomethyl)-2-fluorophenol in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of a standardized HBr solution with stirring.
-
A precipitate should form. Continue stirring in the cold for a period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-(aminomethyl)-2-fluorophenol hydrobromide.
-
Proposed Spectroscopic and Chromatographic Analysis
Due to the absence of published experimental spectra, the following analytical characterization methods are proposed based on the compound's structure and known data for similar molecules.
Caption: Proposed analytical workflow for the characterization of 3-(Aminomethyl)-2-fluorophenol hydrobromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the aminomethyl group, and the amine and hydroxyl protons. The aromatic protons will likely appear as multiplets in the range of 6.5-7.5 ppm, with their coupling patterns influenced by the fluorine atom. The methylene protons should appear as a singlet or a broad singlet around 3.8-4.2 ppm. The amine and hydroxyl protons will be broad signals and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The aromatic carbons will resonate in the region of 110-160 ppm, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant. The methylene carbon of the aminomethyl group is expected around 40-45 ppm.
-
¹⁹F NMR: Fluorine NMR is particularly informative for fluorinated compounds.[7][8] A single resonance is expected for the fluorine atom, and its chemical shift will be characteristic of a fluorine atom attached to a phenol ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
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Expected Molecular Ion: For the hydrobromide salt, electrospray ionization (ESI) in positive mode should show a prominent peak for the free base at m/z [M+H]⁺ corresponding to C₇H₉FNO. PubChem predicts a monoisotopic mass of 141.05899 Da for the free base.[9]
-
Fragmentation Pattern: The presence of the bromine isotope pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident in the mass spectrum of the salt.[10] Common fragmentation pathways for the free base could involve the loss of the aminomethyl group or cleavage of the aromatic ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of pharmaceutical intermediates.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would be appropriate for separating the polar analyte from potential non-polar impurities.
-
Detection: UV detection at a wavelength around 270-280 nm, where the phenol chromophore absorbs, should provide good sensitivity.
-
Flow Rate: A typical flow rate of 1.0 mL/min can be used.
Applications in Drug Discovery
The structural motifs present in 3-(Aminomethyl)-2-fluorophenol hydrobromide suggest its potential as a valuable building block in drug discovery programs.
-
Role of the Fluorophenol Moiety: The introduction of a fluorine atom onto a phenol ring can modulate the acidity of the hydroxyl group and influence hydrogen bonding interactions with biological targets.[2] Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism, and it can also improve membrane permeability and bioavailability of drug candidates.
-
Significance of the Aminomethyl Group: The aminomethyl group provides a basic center that can engage in ionic interactions with acidic residues in protein binding sites. It also serves as a convenient handle for further chemical modification, allowing for the construction of a library of derivatives to explore structure-activity relationships (SAR).
-
Potential Therapeutic Areas: Phenolic and aminomethyl-containing scaffolds are found in a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators. Given the known activities of related fluorinated and aminomethylated phenols, this compound could be a starting point for the development of agents targeting various diseases.
Safety and Handling
Based on the hazard statements for the compound, appropriate safety precautions must be taken.[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures:
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
3-(Aminomethyl)-2-fluorophenol hydrobromide is a chemical intermediate with significant potential in the field of medicinal chemistry. Its unique combination of a fluorinated phenol ring and an aminomethyl group makes it an attractive scaffold for the synthesis of novel bioactive compounds. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a framework for its synthesis, analysis, and potential applications based on established chemical principles and data from related compounds. As the demand for sophisticated and effective therapeutic agents continues to grow, building blocks like 3-(Aminomethyl)-2-fluorophenol hydrobromide will likely play an increasingly important role in the drug discovery and development process.
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